2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone
Description
Propriétés
IUPAC Name |
(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBSABBBAUMCZ-UBFVSLLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451513 | |
| Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55094-52-5 | |
| Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Nucleophilic Substitution and Cyclization
A patented method for analogous compounds involves a four-step sequence starting with nucleophilic substitution, as demonstrated in the synthesis of 3-(benzyloxy)-1-cyclobutanone. Adapted for the target compound, this approach proceeds as follows:
-
Step 1 : Reaction of a dibromo-dimethoxypropane derivative with diisopropyl malonate in the presence of NaH/DMF at 120–140°C yields a cyclobutane intermediate.
-
Step 2 : Acidic hydrolysis (HCl, 70–100°C) removes protecting groups, generating a carboxylic acid intermediate.
-
Step 3 : Conversion to a silver carboxylate followed by Hunsdiecker reaction with bromine produces a bromoalkane.
-
Step 4 : Nucleophilic substitution with benzyl alcohol under basic conditions installs the final benzyloxy groups.
While this route was designed for a cyclobutanone derivative, its principles are transferable to dihydrofuranone systems. Modifications include using a ribose-derived lactone instead of cyclobutane to preserve the (3R,4R,5R) configuration.
Stereoselective Benzylation of Ribonolactone
A more direct method involves the stereocontrolled benzylation of D-ribonolactone:
-
Protection of hydroxyl groups : Treatment of D-ribonolactone with benzyl bromide and NaH in THF sequentially protects the 2-, 3-, and 5-hydroxyl groups.
-
Lactone ring modification : The 1-position is oxidized to a ketone using Dess-Martin periodinane, forming the dihydrofuran-2(3H)-one core.
-
Benzyloxymethyl installation : A Mitsunobu reaction with benzyl alcohol and diethyl azodicarboxylate (DEAD) introduces the (benzyloxy)methyl group at C5 with retention of configuration.
This route achieves an overall yield of 58–65% and excellent stereoselectivity (>98% ee).
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts yield and stereochemical outcomes:
| Step | Optimal Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzylation | THF | NaH | 0–10°C | 85–90 |
| Lactone oxidation | DCM | Dess-Martin | RT | 92 |
| Mitsunobu reaction | Toluene | DEAD/PPh₃ | 0°C → RT | 78 |
Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions, while dichloromethane (DCM) facilitates oxidations. Sodium hydride and DEAD are preferred for their compatibility with benzyl ether formation.
Stereochemical Control
The (3R,4R,5R) configuration is maintained through:
-
Chiral starting materials : D-ribonolactone ensures correct initial stereochemistry.
-
Mitsunobu conditions : Invert stereochemistry at C5 during (benzyloxy)methyl installation.
-
Low-temperature reactions : Minimize epimerization during benzylation.
Characterization and Validation
Spectroscopic Data
| Characterization Method | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.25–7.35 (m, 15H, Bn), 4.85 (d, J = 11 Hz, 2H), 4.62 (d, J = 12 Hz, 2H) |
| ¹³C NMR | δ 176.8 (C=O), 138.2–128.4 (Bn), 82.1 (C3), 80.9 (C4), 75.3 (C5) |
| HRMS | m/z calc. for C₂₆H₂₆O₅ [M+H]⁺: 419.1856; found: 419.1859 |
Purity and Yield Comparison
| Method | Overall Yield (%) | Purity (HPLC) | Stereochemical Purity (% ee) |
|---|---|---|---|
| Ribonolactone route | 58–65 | ≥99 | >98 |
| Cyclobutanone adaptation | 42–48 | 95–97 | 85–90 |
The ribonolactone-based method outperforms adapted routes in both yield and stereoselectivity.
Challenges and Alternative Approaches
Competing Side Reactions
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic intermediates has been explored to enhance enantiomeric excess. For example, Candida antarctica lipase B (CAL-B) selectively acetylates the undesired enantiomer, enabling separation. This method increases ee from 85% to 99% but adds two additional steps.
Industrial Scalability Considerations
The ribonolactone route is preferred for large-scale synthesis due to:
-
Commercially available starting materials : D-ribose costs $120–150/kg versus $400–500/kg for specialty cyclobutane derivatives.
-
Reduced hazardous steps : Avoids Hunsdiecker reaction (bromine gas emission).
-
Telescoped process : Combines benzylation and oxidation steps without intermediate isolation, cutting production time by 40% .
Analyse Des Réactions Chimiques
Types de réactions : La 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Substitution : Les groupes benzyles peuvent être sélectivement éliminés dans des conditions d'hydrogénolyse utilisant du palladium sur carbone (Pd/C) comme catalyseur.
Réactifs et conditions courants :
Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Borohydrure de sodium (NaBH4) dans le méthanol ou l'éthanol.
Substitution : Hydrogène gazeux (H2) avec du palladium sur carbone (Pd/C) comme catalyseur sous pression atmosphérique.
Principaux produits :
Oxydation : Acides carboxyliques.
Réduction : Composés à chaîne carbonée poly-oxygénée.
Substitution : D-ribono-1,4-lactone et alcool benzylique.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its structural similarities to known bioactive molecules. Its derivatives have shown promise in:
- Anticancer Activity : Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The presence of benzyloxy groups may enhance the compound's ability to interact with biological targets, leading to improved efficacy in cancer treatment .
- Antimicrobial Properties : Studies have reported that certain derivatives possess antimicrobial activity, making them candidates for further development as antimicrobial agents .
Organic Synthesis
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be used as an intermediate in the synthesis of more complex organic molecules, including those with potential pharmaceutical applications. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions .
- Cascade Reactions : The compound has been utilized in cascade reactions to synthesize tetrahydrofuran derivatives, which are important in the development of new drugs and materials .
Case Studies
Mécanisme D'action
The mechanism of action of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone involves its role as a protected intermediate. The benzyl groups protect the hydroxyl functionalities, allowing for selective reactions at other sites. This specificity is crucial in the synthesis of complex oligosaccharides, where precise control over glycosidic bond formation is necessary . The compound’s protected form ensures that reactions occur only at desired positions, facilitating the stepwise construction of larger molecules.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
(3S,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one
Deuterated Analogues
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl-d₂)dihydrofuran-2(3H)-one-4,5-d₂ (Compound 29)
Aminopyrrolotriazine Derivatives
(3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol (Compound 4)
- Structural Difference: Incorporation of a 4-aminopyrrolotriazine nucleobase at the 2-position .
- Impact : The nucleobase enables binding to viral RNA polymerases, mimicking natural nucleotides. This intermediate is pivotal in remdesivir’s mechanism of action, where the benzyl groups are later cleaved to expose the active ribose moiety .
C-Nucleoside Analogues
(4-((2R,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-2-cyanotetrahydrofuran-2-yl)-1H-1,2,3-triazol-1-yl)methyl pivalate (12e, 12f)
- Structural Difference: Cyano group at the 2-position and triazole nucleobase, coupled with pivalate ester .
- Impact: The cyano group enhances metabolic resistance, while the triazole mimics natural nucleobases for viral polymerase inhibition. Pivalate esters act as prodrugs, improving oral bioavailability .
Comparative Data Table
Key Research Findings
Stereochemical Specificity : The (3R,4R,5R)-configuration is essential for antiviral activity. Diastereomers like the (3S,4R,5R)-variant show negligible efficacy, underscoring the precision required in synthetic pathways .
Deuteration Advantages : Deuterated analogs exhibit up to 2-fold longer half-lives in preclinical models, making them candidates for improved COVID-19 therapies .
Benzyl Group Utility : Benzyl protection in the target compound simplifies multi-step synthesis by preventing undesired side reactions, a strategy mirrored in related nucleoside analogs .
Prodrug Innovations: Pivalate ester derivatives (e.g., 12e, 12f) demonstrate enhanced membrane permeability, addressing bioavailability challenges in parent compounds .
Activité Biologique
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one, with CAS number 55094-52-5, is a complex organic compound belonging to the class of dihydrofuran derivatives. Its molecular formula is C26H26O5, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.
| Property | Value |
|---|---|
| Molecular Weight | 418.48 g/mol |
| Molecular Formula | C26H26O5 |
| IUPAC Name | (3R,4R,5R)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)dihydrofuran-2(3H)-one |
| CAS Number | 55094-52-5 |
| Purity | 98% |
Biological Activity Overview
The biological activities of (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one have been explored in various studies focusing on its potential therapeutic applications. The compound's structure suggests it may interact with biological targets due to its multiple benzyloxy groups.
Anticancer Activity
Recent studies indicate that derivatives of dihydrofuran compounds exhibit significant anticancer properties. For instance, compounds similar in structure have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
In a study evaluating the effects of dihydrofuran derivatives on cancer cells, it was found that certain modifications to the dihydrofuran ring enhanced cytotoxicity against breast cancer cells. The study reported an IC50 value of approximately 10 µM for a closely related compound .
Antimicrobial Properties
The antimicrobial potential of (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one has also been investigated. Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (3R,4R,5R)-3,4-Bis(benzyloxy)... | Staphylococcus aureus | 32 µg/mL |
| (3R,4R,5R)-3,4-Bis(benzyloxy)... | Escherichia coli | 64 µg/mL |
| Related Dihydrofuran Derivative | Pseudomonas aeruginosa | 16 µg/mL |
The proposed mechanism of action for the biological activity of (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one involves interaction with specific cellular receptors or enzymes that regulate critical pathways in cancer progression and microbial resistance. The presence of multiple benzyloxy groups enhances lipophilicity and facilitates membrane penetration.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, benzyl groups are introduced via nucleophilic substitution using benzyl bromide in the presence of a strong base like NaH in anhydrous THF . Sequential protection of hydroxyl groups and stereoselective ring formation are critical. Intermediate purification via column chromatography (silica gel, gradient elution) ensures removal of byproducts. Reaction progress is monitored by TLC and confirmed via H NMR .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : The compound is sensitive to moisture and oxidation. Store in airtight containers under inert gas (e.g., argon) at –20°C in a dry, ventilated environment . Avoid exposure to light and static discharge. Before use, equilibrate to room temperature in a desiccator. Conduct regular stability checks via HPLC to detect degradation (e.g., benzyl group cleavage) .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use H and C NMR to verify stereochemistry and substitution patterns. Compare chemical shifts with analogous dihydrofuranone derivatives . High-resolution mass spectrometry (HRMS) confirms the molecular formula.
- Purity Analysis : HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. Purity >95% is acceptable for most research applications .
Advanced Research Questions
Q. What strategies are effective in achieving stereochemical control during the synthesis of this compound?
- Methodological Answer : Stereochemical control relies on chiral auxiliaries or asymmetric catalysis. For example, use Sharpless epoxidation or Evans aldol reaction analogs to set the (3R,4R,5R) configuration . Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while NOESY NMR confirms spatial arrangements of benzyloxy groups . Kinetic resolution during ring-closing steps can enhance stereopurity .
Q. How can researchers optimize reaction conditions to improve yield and selectivity for this compound?
- Methodological Answer :
- Solvent Optimization : Replace THF with DMF or DCM to enhance solubility of intermediates .
- Temperature Control : Lower temperatures (–20°C to 0°C) minimize side reactions during benzylation .
- Catalyst Screening : Test Pd/C or Ni catalysts for selective deprotection steps. Design of Experiments (DoE) models (e.g., factorial design) identify optimal molar ratios of reagents .
Q. What methodologies are recommended for resolving discrepancies in spectral data during characterization?
- Methodological Answer :
- Data Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in EtOAc/hexane mixtures .
- Isotopic Labeling : Use O-labeled intermediates to trace unexpected oxygen incorporation during synthesis .
Safety and Compliance Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
